3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid
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Overview
Description
3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid, also known as DMAPA, is a synthetic amino acid that has gained significant attention in scientific research due to its unique structure and potential applications. DMAPA is a derivative of the natural amino acid valine and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid is not fully understood, but it is believed to interact with cell membranes and proteins. 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid has been shown to have antimicrobial properties, possibly due to its ability to disrupt bacterial cell membranes. 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid has also been shown to interact with enzymes, such as proteases, and inhibit their activity.
Biochemical and Physiological Effects:
3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid has been shown to have both biochemical and physiological effects. Biochemically, 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid has been shown to inhibit the activity of various enzymes, including proteases and elastases. Physiologically, 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid has been shown to have antimicrobial properties and has been used in the treatment of bacterial infections. 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid has also been incorporated into hydrogels and other biomaterials for tissue engineering applications.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid is its unique structure, which allows for the synthesis of various peptides and biomaterials. 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid has also been shown to have antimicrobial properties, making it useful in the treatment of bacterial infections. However, one limitation of 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid is its synthetic nature, which may limit its use in certain applications. Furthermore, the mechanism of action of 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid is not fully understood, which may limit its use in some research areas.
Future Directions
Future research on 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid could focus on its potential applications in drug delivery systems, peptide-based therapeutics, and biomaterials. Furthermore, the mechanism of action of 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid could be further studied to better understand its interactions with cell membranes and proteins. Additionally, the synthesis method of 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid could be optimized to improve its yield and purity. Finally, the potential toxicity of 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid could be further studied to ensure its safety in various applications.
Synthesis Methods
3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid can be synthesized using various methods, including the reaction of valine with 1,5-dimethylpyrrole-2-carboxylic acid, followed by amidation using a coupling agent such as EDC and HOBt. Another method involves the reaction of valine with 1,5-dimethylpyrrole-2-carboxylic acid chloride, followed by amidation using a base such as triethylamine. 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid can also be synthesized using solid-phase peptide synthesis.
Scientific Research Applications
3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid has been extensively studied for its potential applications in various scientific research areas, including drug delivery systems, peptide-based therapeutics, and biomaterials. 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid has been used as a building block for the synthesis of various peptides, including antimicrobial peptides, cell-penetrating peptides, and enzyme inhibitors. 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid has also been used as a linker in drug delivery systems, such as liposomes and nanoparticles. Furthermore, 3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid has been incorporated into hydrogels and other biomaterials for tissue engineering applications.
properties
IUPAC Name |
3-[(1,5-dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7(11(15)16)6-12-10(14)9-5-4-8(2)13(9)3/h4-5,7H,6H2,1-3H3,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBPHTBTXIXEPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NCC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid |
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